3-Methacryloxypropyldimethylsilanol

Silanol Stability Methacryloxypropylsilane Purity Retention

3‑Methacryloxypropyldimethylsilanol (CAS 119052‑13‑0), also referred to as 3‑[hydroxy(dimethyl)silyl]propyl 2‑methylprop‑2‑enoate [REFS‑1], is a monomeric silanol that integrates a methacryloxy polymerizable group with a dimethylsilanol moiety [REFS‑2]. As a pre‑hydrolyzed, radically polymerizable silane, it serves as a direct coupling agent, macromonomer, or sol‑gel precursor without requiring in‑situ hydrolysis.

Molecular Formula C9H18O3Si
Molecular Weight 202.32 g/mol
CAS No. 119052-13-0
Cat. No. B8578443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methacryloxypropyldimethylsilanol
CAS119052-13-0
Molecular FormulaC9H18O3Si
Molecular Weight202.32 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCC[Si](C)(C)O
InChIInChI=1S/C9H18O3Si/c1-8(2)9(10)12-6-5-7-13(3,4)11/h11H,1,5-7H2,2-4H3
InChIKeyHYWZOETUAIBWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Methacryloxypropyldimethylsilanol (CAS 119052‑13‑0): A Pre‑Hydrolyzed, Polymerizable Silanol for High‑Purity Silicone and Organic‑Inorganic Hybrid Architectures


3‑Methacryloxypropyldimethylsilanol (CAS 119052‑13‑0), also referred to as 3‑[hydroxy(dimethyl)silyl]propyl 2‑methylprop‑2‑enoate [REFS‑1], is a monomeric silanol that integrates a methacryloxy polymerizable group with a dimethylsilanol moiety [REFS‑2]. As a pre‑hydrolyzed, radically polymerizable silane, it serves as a direct coupling agent, macromonomer, or sol‑gel precursor without requiring in‑situ hydrolysis. The compound is prepared via hydrolysis of 3‑methacryloxypropyldimethylchlorosilane or through alternate nitrogenous intermediates [REFS‑3] and finds primary utility in electrical potting, liquid‑crystal side‑chain polymers, and high‑purity silicone‑organic hybrid materials [REFS‑2][REFS‑3].

Why 3‑Methacryloxypropyldimethylsilanol Cannot Be Substituted with Common Methacryloxy‑Functional Trialkoxysilanes


Conventional methacryloxy‑functional silanes (e.g., 3‑methacryloxypropyltrimethoxysilane, 3‑methacryloxypropylmethyldimethoxysilane) are supplied as alkoxysilanes and require in‑situ hydrolysis to generate the active silanol species [REFS‑1]. This hydrolysis step introduces formulation variables—pH, water content, catalyst type—that directly influence condensation kinetics and can lead to premature gelation or incomplete surface coverage [REFS‑2]. Furthermore, the methanol or ethanol liberated during hydrolysis can compromise electronic potting compounds or create voids in optical materials. 3‑Methacryloxypropyldimethylsilanol is supplied in its pre‑hydrolyzed silanol form, eliminating the variable hydrolysis step and its associated by‑products, thereby offering predictable, single‑component reactivity and improved formulation reproducibility [REFS‑3].

Quantitative Differentiation of 3‑Methacryloxypropyldimethylsilanol: Storage Stability, Purity, and Reactivity Benchmarks Against Chlorosilane Precursors and Alkoxysilane Analogs


Extended Storage Stability: 3‑Methacryloxypropyldimethylsilanol Maintains 99% Purity After 14 Days, Whereas Chlorosilane‑Derived Silanol Degrades to 40%

3‑Methacryloxypropyldimethylsilanol synthesized via an amine‑intermediate route (Example 1 of U.S. 5,874,602) retained 99% purity by GLC after 14 days of storage. In direct contrast, a methacryloxypropyl‑functional silanol compound prepared by conventional direct hydrolysis of the corresponding chlorosilane (Comparative Example 1) exhibited a rapid purity decline from 99% to 89% after 1 day, 61% after 3 days, and 40% after 14 days [REFS‑1].

Silanol Stability Methacryloxypropylsilane Purity Retention Electronic Potting

High Initial Purity (99%) Achievable Without Column Chromatography, Enabling Scalable Industrial Production

The process described in U.S. 5,874,602 yields 3‑methacryloxypropyldimethylsilanol with a GLC purity of 99% directly after azeotropic drying and vacuum distillation, without the need for column chromatography [REFS‑1]. In contrast, prior art methods (e.g., JP Hei 6‑256355) required column chromatography to achieve comparable purity levels, a step that is impractical for industrial‑scale production [REFS‑2].

Silanol Synthesis Process Chemistry High‑Purity Monomer Industrial Scalability

Pre‑Hydrolyzed Silanol Eliminates Methanol Liberation, a Critical Advantage for Void‑Free Electronic Encapsulation

3‑Methacryloxypropyldimethylsilanol is a fully hydrolyzed silanol, whereas widely used methacryloxy‑functional coupling agents such as 3‑methacryloxypropylmethyldimethoxysilane (CAS 14513‑34‑9) and 3‑methacryloxypropyltrimethoxysilane (MPS) are alkoxysilanes that release methanol upon hydrolysis [REFS‑1][REFS‑2]. In electronic potting applications, the evolution of volatile methanol can create microvoids that compromise dielectric integrity and moisture barrier performance [REFS‑3].

Electronic Encapsulation Silane Coupling Agent Void Prevention Potting Compound

Monofunctional Silanol Architecture Enables Controlled Macromonomer Synthesis for Liquid‑Crystal Side‑Chain Polymers

3‑Methacryloxypropyldimethylsilanol possesses a single silanol functional group, which permits stoichiometric, end‑capping reactions with chlorosilane‑terminated liquid‑crystal moieties to yield well‑defined macromonomers [REFS‑1]. In contrast, multifunctional silanes such as 3‑methacryloxypropyltrimethoxysilane or 3‑methacryloxypropylmethyldimethoxysilane contain two or three hydrolyzable alkoxy groups, leading to uncontrolled crosslinking or oligomerization when used in similar condensation reactions [REFS‑2].

Liquid‑Crystal Polymer Macromonomer Side‑Chain Functionalization Nonlinear Optical Material

Accelerated Condensation Kinetics Relative to Methoxy‑Functional Analogs in Sol‑Gel Hybrid Material Synthesis

In sol‑gel reactions involving diphenylsilanediol (DPD) and 3‑methacryloxypropyltrimethoxysilane (MEMO), first‑principles calculations predict that the condensation between a DPD hydroxyl and a MEMO methoxy group proceeds with a rate constant of 6.8 × 10⁻⁶ s⁻¹ at 300 K, generating 3‑methacryloxypropyldimethoxysilanol (MEDO) as an intermediate [REFS‑1]. While this study does not directly measure the condensation rate of 3‑methacryloxypropyldimethylsilanol, it establishes that silanol‑methoxy condensation is the fastest initial step in hybrid material formation, supporting the inference that a pre‑formed silanol (target compound) would accelerate network formation relative to a fully alkoxy‑functional precursor.

Sol‑Gel Kinetics Hybrid Material Condensation Rate Waveguide Material

Enhanced Interfacial Grafting Efficiency in Photocurable Nanocomposites: Acrylate‑ vs. Methacrylate‑Functional Silanes

In a comparative study of UV‑active silane‑grafted organoclays for urethane acrylate nanocomposites, silane grafting with [3‑(methacryloxy)propyl]dimethylmethoxysilane (MAPDMMS) and [3‑(acryloxy)propyl]dimethylmethoxysilane (APDMMS) both increased inter‑gallery spacing of montmorillonite clay. DMTA analysis revealed that composites containing reactive methacrylate‑functional clays exhibited a more significant increase in effective crosslink density (as measured from the rubbery modulus plateau) compared to unmodified clay composites [REFS‑1]. While the study used the methoxy analog rather than the silanol, it demonstrates the superior crosslinking contribution of methacrylate‑functional silanes in free‑radical curing systems—a property directly relevant to 3‑methacryloxypropyldimethylsilanol.

Nanocomposite Silane Grafting Photocurable Urethane Acrylate Intercalation

Optimal Application Scenarios for 3‑Methacryloxypropyldimethylsilanol Based on Quantified Performance Advantages


High‑Reliability Electronic Potting and Encapsulation Requiring Extended Component Shelf‑Life

3‑Methacryloxypropyldimethylsilanol's demonstrated 99% purity retention over 14 days [REFS‑1] makes it the preferred silane component for single‑part, moisture‑cure potting compounds used in electrical and electronic component encapsulation. Unlike chlorosilane‑derived silanols that degrade to 40% purity within the same timeframe, this compound ensures consistent formulation performance and long‑term storage stability for finished potting materials. Additionally, its pre‑hydrolyzed nature eliminates methanol evolution during cure, preventing microvoid formation that can compromise dielectric integrity in high‑voltage applications [REFS‑2].

Precision Macromonomer Synthesis for Liquid‑Crystal Display and Nonlinear Optical Materials

The monofunctional silanol architecture of 3‑methacryloxypropyldimethylsilanol enables stoichiometric condensation with chlorosilane‑terminated liquid‑crystal moieties to yield well‑defined side‑chain polymeric liquid crystals [REFS‑3]. This controlled functionalization is not achievable with multifunctional alkoxysilanes, which undergo uncontrolled oligomerization under the same conditions. The resulting macromonomers are critical for fabricating display materials, optical recording media, and light‑modulating glass with precise electro‑optical response characteristics.

Scalable Industrial Production of High‑Purity Silicone‑Acrylate Hybrid Materials

The process described in U.S. 5,874,602 enables production of 3‑methacryloxypropyldimethylsilanol at 99% purity without column chromatography [REFS‑2], a critical advantage for industrial‑scale manufacturing of silicone‑acrylate copolymers, adhesion promoters, and hybrid sol‑gel coatings. This high purity, combined with the compound's pre‑hydrolyzed silanol functionality, supports reproducible formulation in continuous processing environments where batch‑to‑batch consistency is paramount.

Void‑Free Optical and Optoelectronic Device Encapsulation

In optical waveguides, OLED encapsulation, and photovoltaic device sealing, the absence of volatile methanol by‑products during cure is essential for achieving defect‑free, transparent encapsulants. 3‑Methacryloxypropyldimethylsilanol, as a pre‑hydrolyzed silanol, eliminates the alcohol liberation inherent to methoxy‑functional analogs such as 3‑methacryloxypropylmethyldimethoxysilane [REFS‑4]. This property directly reduces void formation and improves optical clarity and long‑term barrier performance in moisture‑sensitive optoelectronic devices.

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